ethyl 3-oxo-5-(2-oxochromen-3-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
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Overview
Description
Ethyl 3-oxo-5-(2-oxochromen-3-yl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-triene-11-carboxylate is a complex organic compound with a unique tricyclic structure
Mechanism of Action
Target of Action
Similar compounds have been found to target theEGFR/PI3K/AKT/mTOR signaling pathway , which plays a crucial role in cell proliferation and survival.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the action of similar compounds, it may inhibit theEGFR/PI3K/AKT/mTOR signaling pathway , leading to reduced cell proliferation and increased apoptosis .
Biochemical Pathways
The compound likely affects the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell survival, growth, and proliferation. By inhibiting this pathway, the compound could potentially prevent the growth and spread of cancer cells.
Pharmacokinetics
Similar compounds have shown to exhibit good bioavailability and are able to reach their target sites effectively .
Result of Action
The compound may inhibit cell proliferation, migration, and invasion, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . These effects could potentially make it a promising candidate for the treatment of certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-5-(2-oxochromen-3-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate typically involves a multi-step process. One efficient method is the transition metal-free one-pot cascade synthesis. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This environmentally benign process results in good to excellent yields of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient catalytic processes are likely to be employed. The use of renewable starting materials and mild reaction conditions would be prioritized to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-5-(2-oxochromen-3-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thioethers or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tricyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thioethers.
Scientific Research Applications
Ethyl 3-oxo-5-(2-oxochromen-3-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Materials Science: The unique tricyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Ethyl 3-oxo-5-(2-oxochromen-3-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate can be compared with other similar compounds such as:
7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones: These compounds share a similar tricyclic core but differ in the presence of oxygen and nitrogen atoms.
8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: This compound has a similar tricyclic structure but with different functional groups and heteroatoms.
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-oxo-5-(2-oxochromen-3-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-2-28-21(27)24-8-7-12-15(10-24)30-19-16(12)18(25)22-17(23-19)13-9-11-5-3-4-6-14(11)29-20(13)26/h3-6,9H,2,7-8,10H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXAEUUYPWHUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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